molecular formula C12H11NO5 B2792164 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid

5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid

Cat. No.: B2792164
M. Wt: 249.22 g/mol
InChI Key: YOBRTNVYCBTSBS-UHFFFAOYSA-N
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Description

5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Biological Activity

5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid, with the molecular formula C12_{12}H11_{11}NO5_5 and a molecular weight of 249.23 g/mol, is an organic compound featuring a furan ring structure that includes both carboxylic acid and amide functional groups. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • IUPAC Name : this compound
  • CAS Number : 446054-20-2
  • Molecular Formula : C12_{12}H11_{11}NO5_5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 5-methyl-furan-3-carboxylic acid, which is converted to its corresponding acid chloride before reacting with an amine to form the desired amide linkage. This process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Anticancer Properties

Research indicates that compounds with similar structural motifs, particularly those containing furan and carboxylic acid functionalities, exhibit significant anticancer activity. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2. The most potent derivative demonstrated an IC50_{50} value of 62.37 µg/mL against HeLa cells .

In studies focusing on related furan compounds, the presence of the furan ring was linked to enhanced biological activity due to its ability to engage in π-π interactions and hydrogen bonding with biological targets .

The biological effects of this compound likely stem from its interaction with enzymes and receptors through hydrogen bonding facilitated by its carboxylic acid and amide groups. Additionally, the furan moiety may enhance its binding affinity through π-π stacking interactions with aromatic residues in target proteins .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is beneficial:

Compound NameStructureAnticancer Activity (IC_{50)Antimicrobial Activity (MIC)
5-Methyl-furan-3-carboxylic acidStructureNot specifiedNot specified
Methyl-5-(hydroxymethyl)-2-furan carboxylateStructure62.37 µg/mL (HeLa)1.00 µg/mL (Staphylococcus aureus)
Furan-2,3-dicarboxylic acidStructureModerate activity reportedNot specified

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study reported the synthesis of various furan derivatives, which were tested for cytotoxicity using MTT assays on HeLa and HepG2 cell lines. The results indicated that modifications to the furan structure significantly influenced biological activity, highlighting the potential for further exploration of this compound in anticancer drug development .
  • Antibacterial Efficacy : While specific studies on this compound are scarce, related compounds have shown promising results against bacterial strains, suggesting that further investigation into the antimicrobial properties of this compound could yield valuable insights into its therapeutic potential .

Properties

IUPAC Name

5-[[(2-methylfuran-3-carbonyl)amino]methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-7-9(4-5-17-7)11(14)13-6-8-2-3-10(18-8)12(15)16/h2-5H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBRTNVYCBTSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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